N-(Tert-butyl)-3-chloropropanamide
Overview
Description
N-tert-butyl-3-chloropropanamide is an organic compound with the molecular formula C7H14ClNO. It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom on the third carbon of the propanamide chain .
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in various biochemical pathways, including those involving the formation of free radical intermediates .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown potential antifungal activity against certain pathogens, indicating a possible role in disrupting cellular processes .
Action Environment
The action, efficacy, and stability of N-(TERT-BUTYL)-3-CHLOROPROPANAMIDE can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-chloropropanamide can be synthesized through various methods. One common approach involves the Ritter reaction, where tert-butyl acetate reacts with nitriles in the presence of sulfuric acid and acetic acid . This method is efficient, scalable, and robust, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N-tert-butyl-3-chloropropanamide often employs tert-butyl acetate and nitriles, catalyzed by acids such as sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include various substituted amides.
Oxidation: Products include carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
N-tert-butyl-3-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- N-tert-butylacetamide
- N-tert-butylbenzamide
- N-tert-butylformamide
Uniqueness
N-tert-butyl-3-chloropropanamide is unique due to the presence of the chlorine atom on the third carbon of the propanamide chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other tert-butyl amides .
Conclusion
N-tert-butyl-3-chloropropanamide is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Biological Activity
N-(Tert-butyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride. This process can be summarized in the following reaction scheme:
- Reactants : Tert-butylamine and 3-chloropropanoyl chloride.
- Reaction Conditions : The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.
- Product Isolation : The product can be purified through recrystallization or chromatography.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives such as para-substituted α-phenyl-N-tert-butyl nitrones have shown strong antioxidant activities in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) test, suggesting that this compound may possess similar capabilities .
Neuroprotective Effects
Neuroprotective studies have demonstrated that related compounds can mitigate oxidative stress in neuronal cells. For example, certain nitrones have been shown to reduce cell death in neuroblastoma models induced by oxidative stress . The neuroprotective mechanisms often involve the scavenging of free radicals and inhibition of apoptotic pathways.
Neuroprotection in Cell Models
In a study assessing neuroprotective effects, various concentrations of related compounds were tested on human neuroblastoma cells subjected to oxidative stress. The results indicated that higher concentrations resulted in significant cell viability improvements compared to control groups treated with oxidants alone. This suggests a dose-dependent neuroprotective effect, which could be extrapolated to this compound given its structural similarities .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural features have been evaluated for their efficacy in reducing inflammation in vivo. For example, a series of tert-butyl derivatives showed promising results in carrageenan-induced paw edema models, indicating that this compound may also exhibit anti-inflammatory properties .
Table 1: Summary of Biological Activities
Compound | Activity Type | Assay/Model | Result |
---|---|---|---|
This compound | Antioxidant | ORAC Test | High antioxidant capacity |
Related Nitrones | Neuroprotective | Neuroblastoma Cell Model | Significant cell viability increase |
Tert-butyl Derivatives | Anti-inflammatory | Carrageenan-induced Edema Model | Promising anti-inflammatory activity |
Properties
IUPAC Name |
N-tert-butyl-3-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIRPZPFZEMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324061 | |
Record name | N-tert-butyl-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-81-2 | |
Record name | N-tert-butyl-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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